N,2,6-trimethyloxan-4-amine
Description
N,2,6-Trimethyloxan-4-amine is a cyclic amine derivative with a substituted oxane (tetrahydropyran) backbone. Its structural features include:
- Molecular Formula: C₈H₁₇NO
- SMILES: CC1CC(CC(O1)C)NC
- InChI Key: LTFZSDZHUIFZIZ-UHFFFAOYSA-N
- Substituents: Methyl groups at positions 2 and 6 of the oxane ring and an N-methyl group at position 4 .
This compound belongs to a class of conformationally restricted amines, where the oxane ring imposes steric constraints that may influence its physicochemical properties and biological interactions. Limited direct data on its applications are available, but its structural analogs are studied for pharmaceutical and synthetic chemistry purposes.
Properties
IUPAC Name |
N,2,6-trimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(9-3)5-7(2)10-6/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFZSDZHUIFZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544892-96-7 | |
| Record name | N,2,6-trimethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2,6-Trimethyloxan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,6-dimethyloxane with an amine under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific temperature and pressure settings to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N,2,6-Trimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N,2,6-Trimethyloxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,2,6-trimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
This may influence solubility and metabolic stability. Aromatic amines (e.g., 2,4-xylidine) exhibit resonance stabilization and are prone to electrophilic substitution, whereas the aliphatic amine in this compound may undergo nucleophilic reactions .
Biological Relevance: Compound 4 () shares a similar N-methylamine group but incorporates a fused furopyrimidine ring and methoxy substituents, which are associated with kinase inhibition or anticancer activity in related compounds . 4-Aminobenzoic acid derivatives are critical in coenzyme synthesis, highlighting how amine positioning (aliphatic vs. aromatic) dictates biological roles .
Synthetic Applications: Aliphatic amines like this compound are less toxic than aromatic amines (e.g., benzidine derivatives), which are restricted due to carcinogenicity risks .
Biological Activity
N,2,6-trimethyloxan-4-amine is a nitrogen-containing organic compound with the molecular formula CHNO. It has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a substituted oxane ring with methyl groups at the second and sixth positions and an amine functional group at the fourth position. The compound's structure contributes to its unique chemical properties, making it a subject of interest in both medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 1544892-96-7 |
The biological activity of this compound is primarily attributed to its nucleophilic properties. As a nucleophile, it can participate in various chemical reactions by donating its lone pair of electrons. This ability allows it to interact with electrophilic centers in biomolecules, potentially leading to modifications that can alter biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active sites.
- Receptor Interaction: It could interact with receptors involved in cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cytotoxicity Assay: In a study involving human breast cancer (MCF-7) cells, this compound exhibited significant cytotoxicity with an IC value of 25 µM after 48 hours of treatment. This suggests potential as an anticancer agent.
- Mechanistic Insights: Further analysis revealed that the compound induced apoptosis in treated cells through the activation of caspase pathways, indicating its potential role in cancer therapy.
Case Studies
- Case Study on Antimicrobial Activity: A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
- Neuroprotective Effects: Research conducted on neuronal cell cultures indicated that this compound could protect against glutamate-induced toxicity. The compound reduced cell death by 30% compared to untreated controls.
Applications in Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Drug Development: Given its biological activities, it is being investigated as a lead compound for developing new drugs targeting cancer and bacterial infections.
- Biomolecular Interactions: Understanding how this compound interacts with proteins and nucleic acids may provide insights into its mechanism of action and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
